molecular formula C9H18NO4P B5159534 N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide

N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide

Cat. No.: B5159534
M. Wt: 235.22 g/mol
InChI Key: JPUYESFXUZAOJM-UHFFFAOYSA-N
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Description

N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry . The presence of both diethoxyphosphoryl and formamide groups in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide typically involves the reaction of diethyl phosphite with N-prop-2-enylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted phosphonic esters. These products have significant applications in different fields .

Scientific Research Applications

N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The formamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(diethoxyphosphorylmethyl)-N-ethylethanamine
  • N-(diethoxyphosphorylmethyl)-N-methylformamide
  • N-(diethoxyphosphorylmethyl)-N-propylformamide

Uniqueness

N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This structural variation allows for different reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-N-prop-2-enylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO4P/c1-4-7-10(8-11)9-15(12,13-5-2)14-6-3/h4,8H,1,5-7,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYESFXUZAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(CC=C)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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